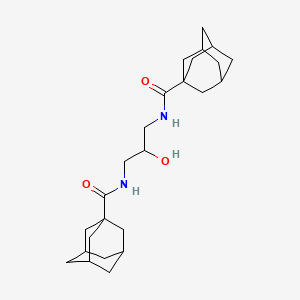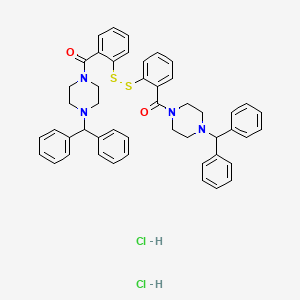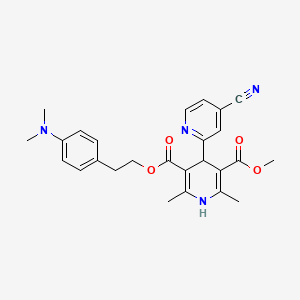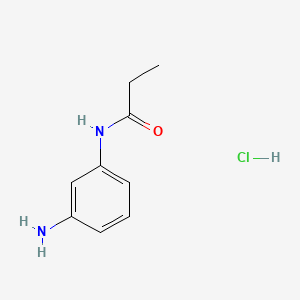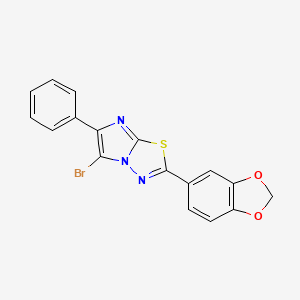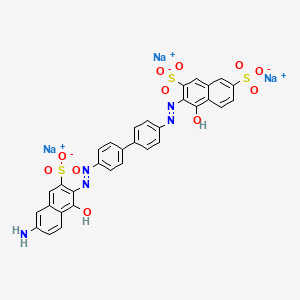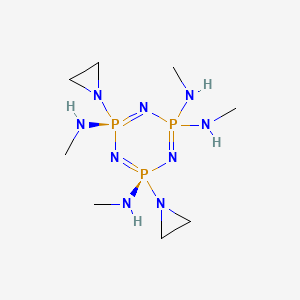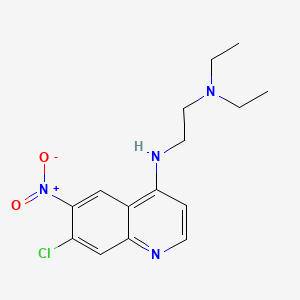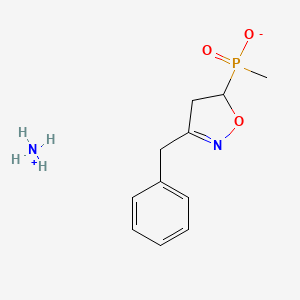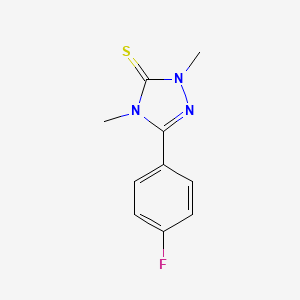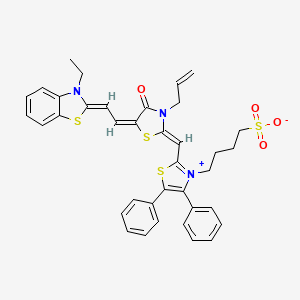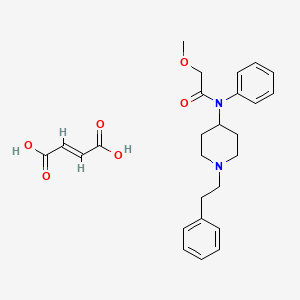
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester is a complex organic compound It is characterized by its unique structure, which includes multiple methyl groups and a piperidinyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester typically involves multiple steps. The process begins with the preparation of the hexanoic acid derivative, followed by the introduction of the piperidinyl ester group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate esterification and other necessary transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simpler carboxylic acid with a six-carbon chain.
3,5,5-Trimethylhexanoic acid: A derivative with three methyl groups on the hexanoic acid chain.
Piperidinyl esters: Compounds containing the piperidinyl ester group, similar in structure but differing in the attached alkyl or aryl groups.
Uniqueness
Hexanoic acid, 3,5,5-trimethyl-, 2,2,6,6-tetramethyl-1-(2-((3,5,5-trimethyl-1-oxohexyl)oxy)ethyl)-4-piperidinyl ester stands out due to its complex structure, which combines multiple functional groups
Properties
CAS No. |
1445870-18-7 |
|---|---|
Molecular Formula |
C29H55NO4 |
Molecular Weight |
481.8 g/mol |
IUPAC Name |
2-[2,2,6,6-tetramethyl-4-(3,5,5-trimethylhexanoyloxy)piperidin-1-yl]ethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C29H55NO4/c1-21(17-26(3,4)5)15-24(31)33-14-13-30-28(9,10)19-23(20-29(30,11)12)34-25(32)16-22(2)18-27(6,7)8/h21-23H,13-20H2,1-12H3 |
InChI Key |
HAFKWVXPFIPBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCCN1C(CC(CC1(C)C)OC(=O)CC(C)CC(C)(C)C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


